

Brincidofovir: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brincidofovir (BCV), sold under the brand name Tembexa, is a potent antiviral agent with a broad spectrum of activity against double-stranded DNA (dsDNA) viruses. It is an orally bioavailable lipid conjugate prodrug of cidofovir (CDV), designed for enhanced intracellular delivery and reduced nephrotoxicity compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of **brincidofovir**, its synthesis pathway, and its mechanism of action. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support research and development efforts in the field of antiviral therapeutics.

Chemical Structure

Brincidofovir is chemically described as ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid.[1] It is a lipid conjugate of the acyclic nucleoside phosphonate, cidofovir. The lipid moiety, a 3-hexadecyloxy-1-propanol group, is attached to the phosphonate group of cidofovir.[2] This structural modification is key to its improved pharmacological properties.

Table 1: Chemical and Physical Properties of Brincidofovir



Property	Value
IUPAC Name	({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid[1]
Synonyms	CMX001, HDP-CDV, Hexadecyloxypropyl-cidofovir[3]
Molecular Formula	C27H52N3O7P[1]
Molecular Weight	561.70 g/mol [1]
CAS Number	444805-28-1[3]
Appearance	White to off-white powder
Solubility	Soluble in 0.1 M NaOH (20 mg/mL) and DMSO (1 mg/mL with pH adjustment and heating). Insoluble or slightly soluble in water.[4]

Synthesis Pathway

The synthesis of **brincidofovir** is a multi-step process that starts from cidofovir. The general synthetic strategy involves the protection of the phosphonate group of cidofovir by cyclization, followed by the coupling of the lipid side chain via a Mitsunobu reaction, and subsequent hydrolysis to yield the final product.

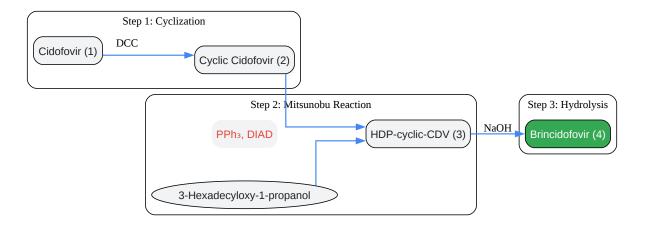
A plausible synthesis pathway is outlined below:

Step 1: Cyclization of Cidofovir Cidofovir (1) is first converted to its cyclic form, cyclic cidofovir (2). This step serves to protect the phosphonate group and activate it for the subsequent coupling reaction.

Step 2: Mitsunobu Reaction The cyclic cidofovir (2) is then coupled with 3-hexadecyloxy-1-propanol using a Mitsunobu reaction. This reaction, typically employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forms the lipid-conjugated intermediate, HDP-cyclic-CDV (3).[5][6]



Step 3: Hydrolysis Finally, the cyclic phosphonate ester of HDP-cyclic-CDV (3) is hydrolyzed under basic conditions to yield **brincidofovir** (4).



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A simplified overview of the **brincidofovir** synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of **brincidofovir** are not extensively available in peer-reviewed literature, likely due to proprietary reasons. However, based on general procedures for the key reactions, the following provides an outline of the likely experimental methodologies.

Step 1: Synthesis of Cyclic Cidofovir (2)

- Reaction: Cidofovir (1) is dissolved in a suitable solvent, such as pyridine or a mixture of pyridine and DMF.
- Reagent Addition: Dicyclohexylcarbodiimide (DCC) is added to the solution.



- Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: The dicyclohexylurea byproduct is removed by filtration. The filtrate
 is concentrated, and the crude product is purified by crystallization or column
 chromatography to yield cyclic cidofovir (2).

Step 2: Synthesis of HDP-cyclic-CDV (3) via Mitsunobu Reaction

- Reactant Preparation: To a solution of cyclic cidofovir (2) and 3-hexadecyloxy-1-propanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), triphenylphosphine (PPh₃) is added.
- Reagent Addition: The mixture is cooled to 0°C, and a solution of DIAD or DEAD in the same solvent is added dropwise.
- Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion is indicated by TLC or LC-MS.
- Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product, HDP-cyclic-CDV (3), from triphenylphosphine oxide and other byproducts.

Step 3: Synthesis of Brincidofovir (4) by Hydrolysis

- Reaction: HDP-cyclic-CDV (3) is dissolved in a suitable solvent mixture, such as dioxane and water.
- Reagent Addition: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the solution.
- Reaction Conditions: The mixture is stirred at room temperature for a period of time,
 monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.



Workup and Purification: The reaction mixture is neutralized with an acid, such as
hydrochloric acid (HCl). The solvent is evaporated, and the crude product is purified by
preparative high-performance liquid chromatography (HPLC) or crystallization to afford
brincidofovir (4).

Quantitative Data

Specific quantitative data for each step of the **brincidofovir** synthesis is not readily available in the public domain. The following table provides representative data that would be critical for process development and characterization.

Table 2: Representative Quantitative Data for Brincidofovir Synthesis

Step	Reaction	Reactant s	Product	Yield (%)	Purity (%)	Analytical Method
1	Cyclization	Cidofovir, DCC	Cyclic Cidofovir	-	-	NMR, LC- MS
2	Mitsunobu Reaction	Cyclic Cidofovir, 3- Hexadecyl oxy-1- propanol, PPh ₃ , DIAD	HDP- cyclic-CDV	-	-	NMR, LC- MS
3	Hydrolysis	HDP- cyclic-CDV, NaOH	Brincidofov ir	-	>98%	HPLC, NMR, HRMS

Note: Dashes indicate that specific data is not publicly available.

Mechanism of Action

Brincidofovir is a prodrug that is metabolically converted to its active form, cidofovir diphosphate, intracellularly. The lipid side chain facilitates its entry into cells.

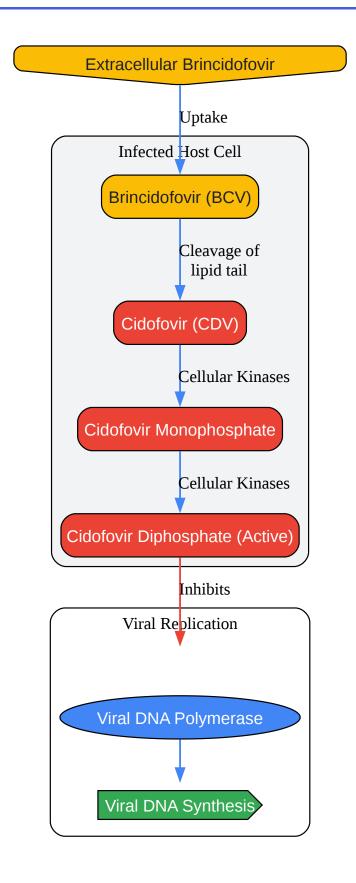






- Cellular Uptake: The lipid conjugate structure of brincidofovir allows it to be taken up by cells, likely through lipid uptake pathways.
- Conversion to Cidofovir: Once inside the cell, the bond linking the lipid tail to the phosphonate group is cleaved by cellular enzymes, releasing cidofovir.
- Phosphorylation: Cidofovir is then phosphorylated by cellular kinases, first to cidofovir monophosphate and then to the active antiviral agent, cidofovir diphosphate.
- Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.





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Mechanism of action of brincidofovir.



Conclusion

Brincidofovir represents a significant advancement in antiviral therapy, offering a potent and orally bioavailable treatment option for infections caused by dsDNA viruses. Its unique chemical structure as a lipid conjugate of cidofovir is central to its enhanced efficacy and improved safety profile. While the detailed experimental protocols and quantitative data for its synthesis are not fully in the public domain, the outlined synthetic pathway provides a solid foundation for researchers in the field. Further investigation into optimizing the synthesis and exploring the full therapeutic potential of **brincidofovir** and related compounds is a promising area for future research.

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